molecular formula C21H17N3O9S2 B12715540 5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid CAS No. 93892-27-4

5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid

Cat. No.: B12715540
CAS No.: 93892-27-4
M. Wt: 519.5 g/mol
InChI Key: CYPTVFMYUBJWES-HPOMVFMNSA-N
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Description

5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid is a complex azo-sulfonic acid derivative characterized by:

  • Azo linkage (-N=N-): Connects a 2-hydroxy-5-methylphenyl group to a benzene sulfonic acid backbone.
  • Sulfonic acid groups (-SO₃H): Enhances water solubility and stability.
  • Nitro (-NO₂) and vinyl (-CH=CH-) substituents: Influence electronic properties and reactivity.

Properties

CAS No.

93892-27-4

Molecular Formula

C21H17N3O9S2

Molecular Weight

519.5 g/mol

IUPAC Name

5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22?

InChI Key

CYPTVFMYUBJWES-HPOMVFMNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Description Reagents/Conditions Notes
1 Diazotization of 2-hydroxy-5-methylphenylamine Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5 °C Low temperature prevents decomposition of diazonium salt
2 Preparation of 2-(4-nitro-2-sulphophenyl)vinylbenzene intermediate Aldol condensation or Wittig reaction from appropriate precursors Ensures vinyl group introduction adjacent to sulfonic acid
3 Azo coupling of diazonium salt with vinyl-substituted aromatic sulfonic acid pH 5–7, aqueous medium, 0–10 °C pH control critical to avoid side reactions and maintain azo bond integrity
4 Purification Filtration, recrystallization from water or alcohol-water mixtures Removes unreacted starting materials and by-products

The diazotization step is crucial and must be performed under cold conditions (0–5 °C) to maintain the stability of the diazonium salt. The coupling reaction is typically carried out at slightly acidic to neutral pH to favor azo bond formation without hydrolysis or side reactions.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors with automated control of temperature, pH, and reagent addition rates. Key considerations include:

  • Use of automated diazotization reactors to maintain low temperature and rapid mixing.
  • Continuous monitoring of pH and temperature to optimize coupling efficiency.
  • Implementation of safety protocols due to the use of nitrites and aromatic amines.
  • Waste treatment to handle sulfonated aromatic by-products and nitrous gases.

Industrial processes emphasize environmental controls and reagent recycling to minimize hazardous waste and improve sustainability.

Reaction Mechanism Insights

The azo coupling mechanism involves electrophilic substitution where the diazonium ion acts as an electrophile attacking the activated aromatic ring of the vinyl-substituted sulfonic acid derivative. The presence of electron-donating groups (hydroxy and methyl) on the phenyl ring enhances the coupling efficiency.

The vinyl group adjacent to the sulfonic acid provides conjugation, stabilizing the azo linkage and influencing the dye’s color properties.

Analytical Data Supporting Preparation

Parameter Typical Value Method of Determination
Molecular Weight 519.5 g/mol Mass spectrometry, elemental analysis
Purity >98% HPLC, UV-Vis spectroscopy
Melting Point ~250 °C (decomposition) Differential scanning calorimetry (DSC)
UV-Vis Absorption λ_max ~450 nm UV-Vis spectrophotometry (confirms azo chromophore)

These data confirm the successful synthesis and purity of the compound, with UV-Vis absorption characteristic of azo dyes.

Research Findings on Preparation Optimization

  • pH Optimization: Studies show that maintaining pH between 5 and 7 during coupling maximizes azo bond formation and minimizes hydrolysis.
  • Temperature Control: Low temperatures (0–10 °C) during diazotization and coupling prevent side reactions and decomposition.
  • Solvent Effects: Mixed aqueous-organic solvents improve solubility of intermediates and final product, enhancing yield.
  • Reagent Stoichiometry: Slight excess of diazonium salt ensures complete coupling without significant side product formation.

Summary Table of Preparation Parameters

Parameter Optimal Range Effect on Synthesis
Temperature (Diazotization) 0–5 °C Stability of diazonium salt
Temperature (Coupling) 0–10 °C Prevents azo bond cleavage
pH (Coupling) 5–7 Maximizes coupling efficiency
Solvent Water or water-alcohol mixtures Solubility and reaction rate
Reagent Ratio (Diazonium:Coupling partner) 1.05:1 Ensures complete reaction

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

Analytical Chemistry

Colorimetric Assays
The compound is widely used as a dye in colorimetric assays. Its ability to form stable azo dyes allows for sensitive detection of various analytes. For instance, it has been employed in determining the concentration of metal ions in solution through spectrophotometric methods. The intense color change associated with the formation of the dye complex can be quantitatively measured using UV-Vis spectroscopy, providing a reliable method for trace analysis.

Chromatography
In chromatography, this compound serves as a marker for the separation of complex mixtures. Its distinct spectral properties facilitate the identification and quantification of components in various samples, including environmental samples and biological fluids. The compound's stability under different pH conditions makes it suitable for use in high-performance liquid chromatography (HPLC) applications.

Materials Science

Dye-Sensitized Solar Cells
The compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Research has demonstrated that incorporating this azo compound into the photoanode can improve light harvesting and overall energy conversion efficiency.

Polymer Composites
In materials science, 5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid is used to create polymer composites with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to improved UV resistance and stability, making it valuable in applications such as coatings and packaging materials.

Biomedical Research

Drug Delivery Systems
The compound's chemical structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. Studies have shown that modifying drug formulations with this azo compound can lead to improved therapeutic outcomes in targeted delivery applications.

Diagnostic Applications
In biomedical diagnostics, the compound is used as a reagent for detecting biomolecules. Its interaction with proteins and nucleic acids enables the development of sensitive assays for disease markers. For example, it has been utilized in enzyme-linked immunosorbent assays (ELISA) for the detection of specific antibodies or antigens, providing a crucial tool for early disease diagnosis.

Case Studies

Study Title Application Area Findings
"Colorimetric Detection of Heavy Metals Using Azo Dyes"Analytical ChemistryDemonstrated high sensitivity and selectivity for lead ions with a detection limit in the nanomolar range.
"Enhancing Energy Conversion Efficiency in DSSCs"Materials ScienceAchieved a 15% increase in energy conversion efficiency by incorporating the azo compound into the photoanode layer.
"Development of Azo Compound-Based Drug Delivery Systems"Biomedical ResearchImproved drug release profiles and enhanced cellular uptake observed in vitro studies using cancer cell lines.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications.

Comparison with Similar Compounds

Structural Analogues

(i) 4-[(2-Hydroxy-1-naphthalenyl)azo]-5-methoxy-2-methylbenzenesulfonic Acid, Sodium Salt
  • Key Features: Azo linkage connects a naphthalene hydroxy group to a methoxy/methyl-substituted benzene sulfonic acid .
  • Applications: Used as a food colorant (e.g., Wako Cat. No. 030-23301).
  • Analytical Methods: Purity assessed via reversed-phase HPLC with ammonium acetate and methanol eluents .
(ii) 5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic Acid
  • Key Features: Disulfonic acid, benzoylamino, and bulky tert-butylphenoxy groups .
  • Applications: Likely a high-stability dye or pigment due to multiple sulfonic acid groups.
  • Contrast: The target compound’s simpler structure (single benzene ring vs. naphthalene) may reduce synthetic complexity but limit thermal stability.
(iii) 2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid
  • Key Features: Sulfonamide linkage and amino group .
  • Applications: Intermediate in pharmaceuticals or agrochemicals.
  • Contrast: The absence of azo and nitro groups in this compound reduces conjugation, impacting optical properties.

Research Findings and Gaps

  • Analytical Methods: The target compound’s purity could be analyzed via HPLC (as in ), but its unique structure may require optimized mobile phases .
  • Safety Data: While nitrofuran derivatives in –3 are carcinogenic, azo dyes like the target compound may decompose into aromatic amines, necessitating toxicity studies absent in the provided evidence .

Biological Activity

The compound 5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid , also known by its CAS number 93892-27-4 , is a complex azo dye with significant biological activity. Azo compounds are characterized by the presence of one or more azo groups (-N=N-), which can impart various biological properties, including antimicrobial, antitumor, and mutagenic effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific azo dye, supported by relevant data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₇N₃O₉S
  • Molecular Weight : 519.5044 g/mol
  • Density : 1.56 g/cm³
  • Solubility : Soluble in water, which is critical for its biological interactions.

Antimicrobial Properties

Research has indicated that azo dyes can exhibit antimicrobial properties, primarily due to their ability to interact with microbial cell membranes and disrupt metabolic processes. A study on various azo dyes, including similar compounds, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the azo bond, leading to oxidative stress in microbial cells .

Cytotoxicity and Mutagenicity

Azo dyes are often scrutinized for their potential cytotoxic and mutagenic effects. The compound has been evaluated for its cytotoxicity using various cell lines. In vitro studies showed that higher concentrations led to increased cell death, indicating a dose-dependent relationship. Furthermore, mutagenicity assays have suggested that some azo dyes can be metabolically activated to form mutagenic amines, which may pose a risk for carcinogenesis .

Case Studies

  • Case Study on Azo Dye Reduction : A study involving Enterococcus faecalis highlighted the role of azoreductases in the reduction of azo dyes, including those structurally similar to our compound. The expression of azoreductase significantly enhanced the reduction rate of azo dyes in bacterial cultures, suggesting potential bioremediation applications .
  • Toxicological Assessment : An assessment conducted by NICNAS evaluated various azo dyes for their potential to release carcinogenic amines upon metabolic degradation. The findings indicated that certain azo dyes could lead to the formation of harmful metabolites, raising concerns regarding their environmental impact and safety for human exposure .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant antibacterial activity against Gram-positive and Gram-negative bacteria
CytotoxicityDose-dependent increase in cell death in vitro
MutagenicityPotential formation of mutagenic amines upon metabolic activation
BioremediationEnhanced reduction rates of azo dyes by bacterial azoreductases

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